molecular formula C12H17ClFNO B1449276 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride CAS No. 1864061-89-1

2-((2-Fluorophenoxy)methyl)piperidine hydrochloride

Cat. No. B1449276
M. Wt: 245.72 g/mol
InChI Key: DBQOWPIUPFOGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Fluorophenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO . It is a member of the piperidine class of compounds, which are six-membered heterocycles containing one nitrogen atom and five carbon atoms . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride consists of a piperidine ring attached to a fluorophenyl group via a methylene bridge . The InChI code for this compound is 1S/C12H16FN.ClH/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11;/h1-2,5,7,11,14H,3-4,6,8-9H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride is 245.72 . Unfortunately, the specific physical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Future Directions

Piperidine derivatives, including 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride, have potential for further exploration in the field of drug discovery . The development of new synthetic methods and the discovery of novel biological activities are areas of ongoing research .

properties

IUPAC Name

2-[(2-fluorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10;/h1-2,6-7,10,14H,3-5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQOWPIUPFOGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Fluorophenoxy)methyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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